Allopregnan-21-ol-3,11,20-trione
Description
Allopregnan-21-ol-3,11,20-trione (CAS: 51297-06-4) is a 5α-pregnane steroid derivative characterized by a hydroxyl group at C-21 and ketone groups at C-3, C-11, and C-20. Its molecular formula is C₂₁H₃₀O₄, with a molecular weight of 346.46 g/mol and seven defined stereocenters, conferring a rigid, saturated tetracyclic structure . Unlike Δ⁴-unsaturated steroids (e.g., cortisol or cortisone), the 5α-pregnane backbone lacks a double bond, which may influence metabolic stability and receptor binding. While its direct biological activity is less documented, structural analogs highlight its relevance in steroid metabolism and synthetic pathways.
Properties
Molecular Formula |
C21H30O4 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(5S,8S,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12,14-16,19,22H,3-11H2,1-2H3/t12-,14-,15-,16+,19+,20-,21-/m0/s1 |
InChI Key |
ZDUVZJUTJOBJHS-RRSMVVDXSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of Allopregnan-21-ol-3,11,20-trione with related corticosteroids and synthetic derivatives:
Key Structural Differences and Implications
Ring Saturation (5α-Pregnane vs. Δ⁴-Pregnene)
- This compound : The saturated 5α-pregnane backbone reduces susceptibility to enzymatic reduction (e.g., 5α-reductase) compared to Δ⁴-unsaturated analogs like cortisone . This may extend its metabolic half-life but reduce glucocorticoid receptor (GR) affinity, as Δ⁴ unsaturation is critical for GR binding .
- 11-Dehydro-Corticosterone : The Δ⁴ double bond enhances reactivity, enabling rapid modulation of electrolyte balance in adrenalectomized animals .
Hydroxylation and Ketone Positioning
- Cortisone vs. Prednisolone : Cortisone’s 11-keto group requires reduction to 11β-OH (forming cortisol) for activity, whereas prednisolone’s pre-existing 11β-OH and Δ¹,⁴-diene amplify GR binding and anti-inflammatory potency .
- 21-Deoxycortisone : Absence of the 21-OH group diminishes mineralocorticoid effects, underscoring the importance of this moiety in aldosterone-like activity .
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